Cas no 1038265-86-9 (5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-[(1-phenylethyl)amino]-
- 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
- MDL: MFCD12458519
- インチ: 1S/C15H15N3O/c1-10(11-5-3-2-4-6-11)16-12-7-8-13-14(9-12)18-15(19)17-13/h2-10,16H,1H3,(H2,17,18,19)
- InChIKey: SMCBSCNUCBEJDQ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC2=CC=C(NC(C3=CC=CC=C3)C)C=C2N1
5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-83194-0.1g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 0.1g |
$252.0 | 2024-05-21 | |
Enamine | EN300-83194-10.0g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Enamine | EN300-83194-0.05g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 0.05g |
$168.0 | 2024-05-21 | |
1PlusChem | 1P01AKQO-10g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 10g |
$3932.00 | 2023-12-26 | |
1PlusChem | 1P01AKQO-100mg |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 100mg |
$363.00 | 2023-12-26 | |
1PlusChem | 1P01AKQO-500mg |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 500mg |
$766.00 | 2023-12-26 | |
1PlusChem | 1P01AKQO-1g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 1g |
$962.00 | 2023-12-26 | |
1PlusChem | 1P01AKQO-2.5g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 2.5g |
$1827.00 | 2023-12-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071691-1g |
5-[(1-Phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 1g |
¥3619.0 | 2023-03-01 | |
Enamine | EN300-83194-1.0g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 1.0g |
$728.0 | 2024-05-21 |
5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-oneに関する追加情報
5-(1-Phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 1038265-86-9): A Comprehensive Overview
In the realm of organic chemistry and pharmaceutical research, 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 1038265-86-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, classified as a benzodiazolone derivative, is often explored for its role in medicinal chemistry, particularly in the development of novel therapeutic agents. Researchers and industry professionals frequently search for terms like benzodiazolone synthesis, CAS 1038265-86-9 applications, and 5-(1-phenylethyl)amino derivatives, reflecting the growing interest in this molecule.
The benzodiazolone core structure is known for its versatility in drug design, often serving as a scaffold for targeting enzymes or receptors. The phenylethylamino substituent in this compound further enhances its pharmacological profile, making it a subject of studies related to central nervous system (CNS) modulation and neuroprotective effects. Recent trends in scientific literature highlight the demand for small-molecule modulators, aligning with the exploration of 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one as a potential candidate.
From a synthetic perspective, the preparation of CAS 1038265-86-9 involves multi-step organic reactions, including condensation and cyclization processes. Laboratories focusing on heterocyclic chemistry often prioritize optimizing yields and purity for such compounds, given their relevance in high-throughput screening (HTS) campaigns. The compound’s molecular weight and logP value are critical parameters for researchers evaluating its drug-likeness, as per Lipinski’s Rule of Five.
In the context of AI-driven drug discovery, 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one has been flagged in computational studies for its potential binding affinity toward specific protein targets. This aligns with the broader industry shift toward structure-activity relationship (SAR) analysis and fragment-based drug design (FBDD). Notably, platforms like AlphaFold and molecular docking software have facilitated virtual screening of such compounds, accelerating preclinical research.
Another area of interest is the compound’s potential role in neurodegenerative disease research, particularly in modulating pathways associated with oxidative stress and apoptosis. Given the rising global prevalence of conditions like Alzheimer’s and Parkinson’s disease, the search for neuroactive small molecules has intensified, placing 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one under the spotlight.
From a commercial standpoint, suppliers and manufacturers of fine chemicals often list CAS 1038265-86-9 in catalogs tailored for research-use-only (RUO) applications. Quality control measures, such as HPLC purity and NMR characterization, are emphasized to meet the stringent requirements of academic and industrial laboratories. The compound’s stability under storage conditions is another frequently searched topic, underscoring the need for proper handling protocols.
In summary, 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one represents a compelling case study in modern drug discovery. Its structural features, combined with emerging applications in CNS therapeutics and computational chemistry, make it a molecule of enduring relevance. As research progresses, further insights into its mechanism of action and clinical potential are anticipated, solidifying its place in the scientific lexicon.
1038265-86-9 (5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one) 関連製品
- 1806393-53-2(1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one)
- 39086-62-9(Acetamide, 2-chloro-N-(phenylmethyl)-N-propyl-)
- 2138419-30-2(5-(Fluorosulfonyl)-2-nitrobenzoic acid)
- 2737205-40-0(Cycloheptyl-(5-phenyl-1H-pyrazol-3-ylmethyl)-amine)
- 879564-46-2(4-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylbenzene-1,3-diol)
- 13772-90-2(2-Cyano-5-fluoronaphthalene)
- 1201597-29-6(2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine)
- 792853-77-1(2-{1-(dimethylamino)methylcyclohexyl}acetic acid)
- 1344644-33-2((2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine)
- 1361849-65-1(2',4'-Dichloro-6-fluoro-biphenyl-2-carboxylic acid)
